molecular formula C20H19ClN2O2S B2428113 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide CAS No. 554424-73-6

2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide

Cat. No. B2428113
M. Wt: 386.89
InChI Key: AWESZRRECXKIEA-FNORWQNLSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, including its atomic composition, bond lengths and angles, and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Radiosynthesis and Safeners

Compounds related to chloroacetanilides, such as acetochlor, have been studied for their radiosynthesis to create high-specific-activity versions for metabolism and mode of action studies. For instance, [phenyl-4-3H]Acetochlor was synthesized for such purposes, demonstrating the application of chloroacetanilide derivatives in understanding herbicidal action and metabolism (Latli & Casida, 1995).

Synthesis of Anti-inflammatory Compounds

Research has been conducted on synthesizing novel compounds containing chloro and fluoro phenyl groups combined with acetamide structures for potential anti-inflammatory applications. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Photovoltaic and NLO Materials

Compounds with benzothiazoline and acetamide groups have been explored for their photochemical and thermochemical properties, indicating potential use in dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) applications. Such studies highlight the role of these compounds in developing new materials for energy conversion and optical devices (Mary et al., 2020).

Antimicrobial Applications

Research on N-derivatives of chloro and dimethylphenoxyacetamide has been conducted to explore their potential as pesticides and antimicrobial agents. This includes the characterization and evaluation of their structures and activities, providing insights into the development of new antimicrobial compounds (Olszewska et al., 2011).

Safety And Hazards

This would involve studying any potential safety hazards associated with the compound, such as its toxicity, flammability, or reactivity.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesizing it.


I hope this general information is helpful. If you have more specific questions about this compound or another one, feel free to ask!


properties

IUPAC Name

2-chloro-N-[3-cyano-7,7-dimethyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-6H-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-12-4-6-14(25-12)7-5-13-8-15-16(11-22)19(23-17(24)10-21)26-18(15)20(2,3)9-13/h4-8H,9-10H2,1-3H3,(H,23,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWESZRRECXKIEA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide

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